1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479013
InChI: InChI=1S/C15H14ClNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H
SMILES:
Molecular Formula: C15H15Cl2NO
Molecular Weight: 296.2 g/mol

1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride

CAS No.:

Cat. No.: VC16479013

Molecular Formula: C15H15Cl2NO

Molecular Weight: 296.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride -

Specification

Molecular Formula C15H15Cl2NO
Molecular Weight 296.2 g/mol
IUPAC Name 1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C15H14ClNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H
Standard InChI Key VWPSYOPTCHOCIR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is systematically named as 1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone hydrochloride. Its molecular structure comprises a central ethanone backbone flanked by a 4-aminomethylphenyl group and a 4-chlorophenyl moiety, with a hydrochloride counterion enhancing its ionic stability. Key identifiers include:

PropertyValue
Molecular FormulaC15H15Cl2NO\text{C}_{15}\text{H}_{15}\text{Cl}_2\text{NO}
Molecular Weight296.2 g/mol
IUPAC Name1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone; hydrochloride
Canonical SMILESC1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl
InChI KeyVWPSYOPTCHOCIR-UHFFFAOYSA-N
PubChem CID53407120

The hydrochloride form distinguishes itself from the parent compound, 1-(4-aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone (CAS 1017781-65-5), through the addition of a hydrochloric acid moiety, increasing its aqueous solubility.

Structural Analysis

Synthesis and Manufacturing Processes

Parent Compound Synthesis

The parent compound, 1-(4-aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone, is typically synthesized via Friedel-Crafts acylation, wherein a chlorophenylacetyl chloride reacts with toluene derivatives under Lewis acid catalysis. Alternative routes may involve Ullmann coupling or nucleophilic aromatic substitution, though these methods are less commonly reported.

Hydrochloride Salt Preparation

Conversion to the hydrochloride form involves treating the free base with hydrochloric acid in a polar aprotic solvent such as methanol or ethanol. The reaction proceeds via protonation of the primary amine, yielding a crystalline solid with improved stability. A representative protocol includes:

  • Dissolving the parent compound in anhydrous methanol.

  • Dropwise addition of concentrated HCl at 0–5°C.

  • Precipitation via solvent evaporation or antisolvent addition.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits markedly higher solubility in aqueous media compared to the free base, a critical attribute for in vitro assays. It remains stable under ambient conditions but may degrade upon prolonged exposure to light or moisture, necessitating storage in desiccated environments.

Thermal and Spectroscopic Profiles

  • Melting Point: Unreported in available literature, but analogous hydrochloride salts typically melt between 150–250°C.

  • Spectroscopy:

    • IR: Expected peaks include N–H stretches (3300 cm1^{-1}), C=O stretches (1680 cm1^{-1}), and C–Cl vibrations (750 cm1^{-1}).

    • NMR: 1H^1\text{H} NMR would show aromatic protons as multiplet signals (δ 7.2–7.8 ppm), with methylene groups adjacent to the ketone appearing as singlets (δ 3.8–4.2 ppm).

Comparative Analysis with Related Compounds

ParameterHydrochloride FormParent Compound
Molecular Weight296.2 g/mol259.73 g/mol
Solubility in WaterHighLow
StabilityEnhancedModerate
Synthetic UtilityDrug formulationIntermediate synthesis

The hydrochloride salt’s superior solubility makes it preferable for biological studies, whereas the free base is more amenable to organic synthesis.

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